Ethoxyclusin

Description

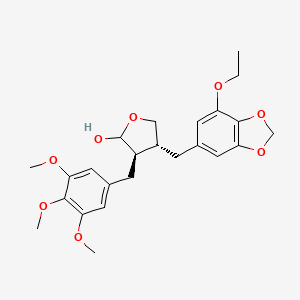

Structure

3D Structure

Properties

Molecular Formula |

C24H30O8 |

|---|---|

Molecular Weight |

446.5 g/mol |

IUPAC Name |

(3R,4R)-4-[(7-ethoxy-1,3-benzodioxol-5-yl)methyl]-3-[(3,4,5-trimethoxyphenyl)methyl]oxolan-2-ol |

InChI |

InChI=1S/C24H30O8/c1-5-29-20-10-14(11-21-23(20)32-13-31-21)6-16-12-30-24(25)17(16)7-15-8-18(26-2)22(28-4)19(9-15)27-3/h8-11,16-17,24-25H,5-7,12-13H2,1-4H3/t16-,17+,24?/m0/s1 |

InChI Key |

PPKABVGOUVBEEX-HSQXHLSASA-N |

Isomeric SMILES |

CCOC1=CC(=CC2=C1OCO2)C[C@H]3COC([C@@H]3CC4=CC(=C(C(=C4)OC)OC)OC)O |

Canonical SMILES |

CCOC1=CC(=CC2=C1OCO2)CC3COC(C3CC4=CC(=C(C(=C4)OC)OC)OC)O |

Origin of Product |

United States |

Structural Elucidation and Stereochemical Analysis of Ethoxyclusin

Elucidation of the Core 9,9'-Epoxylignan Skeleton in Ethoxyclusin

This compound belongs to the lignan (B3055560) family of natural products, specifically the 9,9'-epoxylignan subclass. The initial step in its structural elucidation involves identifying the fundamental carbon framework. The molecular formula of this compound has been established as C24H30O7.

The core of this compound is the 9,9'-epoxylignan skeleton, characterized by a central tetrahydrofuran (B95107) ring. This ring is substituted at positions 3 and 4 with benzyl (B1604629) groups. In the case of this compound, one of these benzyl groups is a 3,4,5-trimethoxyphenyl moiety, and the other is a piperonyl (1,3-benzodioxole) group. The presence of these aromatic systems can be readily identified through spectroscopic methods.

Furthermore, the 9,9'-epoxylignan structure features an oxygen bridge between the C9 and C9' positions of the two propylphenyl units that form the lignan backbone, creating the characteristic tetrahydrofuran ring. An ethoxy group is also present, which is a key feature of this compound. The elucidation of this core structure relies heavily on the interpretation of Nuclear Magnetic Resonance (NMR) and Mass Spectrometry (MS) data.

Determination of Absolute and Relative Stereochemistry of this compound

With a central tetrahydrofuran ring bearing multiple chiral centers, the determination of both the relative and absolute stereochemistry of this compound is a critical and complex task. The relative configuration describes the spatial orientation of the substituents on the tetrahydrofuran ring relative to each other, while the absolute configuration defines the precise three-dimensional arrangement of atoms in space, designated by R/S notation.

The relative stereochemistry of the substituents on the tetrahydrofuran ring is typically determined by analyzing the coupling constants (J-values) and Nuclear Overhauser Effect (NOE) correlations in the 1H NMR spectrum. The magnitude of the coupling constants between protons on adjacent carbons can indicate their dihedral angle, providing insight into their cis or trans relationship. NOE experiments reveal through-space proximity between protons, further confirming their relative arrangement. For 9,9'-epoxylignans, the stereochemistry at the C7, C8, C7', and C8' positions (using traditional lignan numbering) is of particular importance.

The determination of the absolute configuration often requires more advanced techniques. While comparison of optical rotation data with known compounds can provide clues, unambiguous assignment typically relies on X-ray crystallography of the natural product or a suitable crystalline derivative. In the absence of a crystal structure, chemical correlation to a compound of known absolute stereochemistry or the application of chiroptical methods such as Electronic Circular Dichroism (ECD) can be employed.

Advanced Spectroscopic and Diffractometric Methods for Structural Confirmation

To provide unequivocal proof of the structure of this compound, a combination of advanced one- and two-dimensional NMR techniques, mass spectrometry, and X-ray crystallography (when possible) is utilized.

2D NMR Spectroscopy

Two-dimensional NMR experiments are indispensable for assembling the molecular structure of complex molecules like this compound.

COSY (Correlation Spectroscopy): This experiment identifies proton-proton (¹H-¹H) spin-spin coupling networks, allowing for the connection of adjacent protons within a spin system. For this compound, COSY spectra would reveal the connectivity within the ethyl group, the protons on the tetrahydrofuran ring, and the protons on the aromatic rings.

HSQC (Heteronuclear Single Quantum Coherence): HSQC correlates directly bonded proton and carbon atoms (¹H-¹³C). This is crucial for assigning the carbon signals based on their attached, and often more easily assigned, protons.

HMBC (Heteronuclear Multiple Bond Correlation): HMBC reveals long-range correlations between protons and carbons (typically over two to three bonds). This experiment is vital for connecting the individual spin systems identified by COSY. For instance, HMBC correlations would link the benzylic protons to the aromatic rings and the tetrahydrofuran core, and the ethoxy group protons to the rest of the molecule, thus assembling the complete carbon skeleton.

Representative NMR Data for a 9,9'-Epoxylignan Core

| Position | Representative ¹H Chemical Shift (δ, ppm) | Representative ¹³C Chemical Shift (δ, ppm) | Key HMBC Correlations (Proton to Carbon) |

| 7 | ~4.7 (d) | ~85 | H-7 to C-8, C-9, C-1', C-2', C-6' |

| 8 | ~2.5 (m) | ~54 | H-8 to C-7, C-9, C-1' |

| 9 | ~3.8 (dd), ~3.5 (dd) | ~72 | H-9 to C-7, C-8 |

| 7' | ~4.2 (d) | ~82 | H-7' to C-8', C-9', C-1'', C-2'', C-6'' |

| 8' | ~2.3 (m) | ~50 | H-8' to C-7', C-9', C-1'' |

| 9' | ~3.9 (dd), ~3.6 (dd) | ~70 | H-9' to C-7', C-8' |

| OCH2CH3 | ~3.5 (q) | ~64 | OCH₂CH₃ to OCH₂CH₃ |

| OCH2CH3 | ~1.2 (t) | ~15 | OCH₂CH₃ to OCH₂CH₃ |

| Ar-H | 6.5 - 7.0 | 100 - 150 | Ar-H to adjacent and quaternary Ar-C |

| OCH3 | ~3.9 (s) | ~56 | OCH₃ to the corresponding aromatic carbon |

Mass Spectrometry Fragmentation Patterns

Mass spectrometry provides the molecular weight of this compound and valuable structural information through the analysis of its fragmentation patterns. Under electron ionization (EI) or electrospray ionization (ESI), the molecule will fragment in a predictable manner. For 9,9'-epoxylignans like this compound, characteristic fragmentation pathways include:

Benzylic cleavage: The bonds between the aromatic rings and the tetrahydrofuran core are prone to cleavage, leading to the formation of stable benzylic cations. The masses of these fragments would confirm the nature of the two different aromatic substituents (a trimethoxyphenyl group and a piperonyl group).

Cleavage of the ethoxy group: Loss of the ethoxy group (-OCH2CH3) or an ethyl radical (-CH2CH3) is another expected fragmentation pathway.

Ring opening of the tetrahydrofuran: The central ring can undergo cleavage, leading to a variety of fragment ions that can provide further evidence for the connectivity of the core structure.

Representative Mass Spectrometry Fragmentation Data

| Fragment Ion (m/z) | Description |

| 430 | [M]+ (Molecular Ion) |

| 385 | [M - OCH2CH3]+ |

| 181 | [C10H13O3]+ (Trimethoxybenzyl cation) |

| 135 | [C8H7O2]+ (Piperonyl cation) |

X-ray Crystallography of Related Compounds

The definitive method for determining the three-dimensional structure of a molecule, including its absolute stereochemistry, is single-crystal X-ray diffraction. If a suitable single crystal of this compound can be obtained, this technique can provide precise bond lengths, bond angles, and the absolute configuration of all chiral centers. In cases where this compound itself does not crystallize well, it is often possible to form a crystalline derivative (e.g., by reaction with a heavy atom-containing reagent) that is amenable to X-ray analysis. The study of X-ray crystal structures of other closely related 9,9'-epoxylignans provides invaluable comparative data for confirming the stereochemical assignments made by other methods. nih.gov

Biosynthesis of Ethoxyclusin in Natural Systems

Identification of Precursor Molecules in the Lignan (B3055560) Biosynthetic Cascade

The lignan biosynthetic cascade is a well-established pathway in plants for the production of a class of natural phenols called lignans (B1203133). Ethoxyquin (B1671625) is not a lignan and is not associated with this or any other natural product pathway. Its precursor molecules are industrial chemicals like p-phenetidine (B124905) and acetone (B3395972), which are used in its chemical synthesis, not natural biosynthetic precursors found in organisms. nih.gov

Genetic and Molecular Biological Aspects of Ethoxyquin Biosynthesis

As Ethoxyquin is not biosynthesized, there are no genes, enzymes, or molecular biological systems dedicated to its production in nature. Research in molecular biology related to Ethoxyquin focuses on its metabolic effects, such as the induction of phase I and phase II enzymes (e.g., cytochrome P450 and glutathione (B108866) S-transferase) involved in the detoxification and breakdown of foreign compounds (xenobiotics). nih.govnih.gov These studies investigate how organisms respond to and metabolize Ethoxyquin, not how they produce it.

In Vitro and In Vivo Biosynthetic Studies (excluding clinical applications)

Scientific studies labeled in vitro and in vivo concerning Ethoxyquin investigate its metabolism, transformation, and biological effects, not its biosynthesis. researchgate.netnih.govmdpi.com For example, studies have identified various metabolites of Ethoxyquin in animals like rats and fish, as well as in plants like apples and pears. nih.govresearchgate.net These transformation products result from the breakdown of the parent compound by the organism's metabolic systems.

Table 1: Examples of Studied Ethoxyquin Metabolites in Organisms

| Organism | Identified Metabolites/Transformation Products | Study Context |

|---|---|---|

| Atlantic Salmon | Ethoxyquin Dimer (EQDM), Quinone Imine (QI), Deethylated EQ | Investigation of metabolic fate after dietary exposure. nih.govresearchgate.net |

| Rats | O-deethylated metabolites, hydroxylated metabolites, glucuronide and sulfate conjugates | Analysis of urine and bile to understand metabolic pathways. nih.gov |

| Pears | N-N and C-N dimers, Demethylethoxyquin (DMEQ), Dehydrodemethylethoxyquin (DHMEQ) | Examination of degradation products after use as an anti-scald agent. nih.gov |

Chemical Synthesis and Analog Development of Ethoxyclusin

Total Synthesis Strategies for the Ethoxyclusin Framework

A total synthesis of this compound has not yet been reported in the scientific literature. However, the synthesis of its core substituted tetrahydrofuran (B95107) structure can be envisioned through several established stereoselective methodologies. nih.govuni-saarland.deacs.org A convergent approach would likely be favored, involving the synthesis of key fragments followed by their coupling and subsequent cyclization to form the tetrahydrofuran ring.

Key retrosynthetic disconnections could involve breaking the bonds forming the tetrahydrofuran ring, leading to acyclic precursors with the necessary stereocenters pre-installed. Strategies for the stereoselective synthesis of substituted tetrahydrofurans often rely on:

Nucleophilic Substitution: Intramolecular SN2 reactions of hydroxyl nucleophiles with suitable leaving groups (e.g., halides or sulfonates) on a carbon chain are a classic method for forming cyclic ethers. nih.gov

Oxonium Ion Chemistry: The formation of a cyclic oxonium ion followed by intramolecular nucleophilic attack is another powerful strategy for constructing the tetrahydrofuran ring. acs.orgnih.gov

[3+2] Cycloaddition and Annulation Reactions: These methods can provide rapid access to the five-membered ring system with good control over stereochemistry. nih.gov

Metal-Catalyzed Reactions: Various transition metal-catalyzed reactions, including those involving diazo compounds or alkene hydroetherification, have been developed for tetrahydrofuran synthesis. nih.gov

A plausible synthetic route could commence with the asymmetric synthesis of two key building blocks: one incorporating the 7-ethoxy-1,3-benzodioxole moiety and the other containing the 3,4,5-trimethoxyphenyl group. These fragments could be coupled, and the resulting intermediate could then undergo a stereoselective cyclization to furnish the this compound core. The synthesis of related lignans (B1203133), such as (-)-hinokinin, has been achieved through methods involving the stereoselective reduction of a lactone precursor, a strategy that could potentially be adapted for this compound. nih.govuni.lu

Table 1: Key Intermediates in a Proposed Total Synthesis of this compound

| Compound Name | Structure | Role in Synthesis |

| 7-ethoxy-1,3-benzodioxole aldehyde | Fragment A precursor | |

| 3,4,5-trimethoxyphenylacetic acid | Fragment B precursor | |

| Acyclic diol intermediate | Precursor for cyclization |

Semisynthetic Approaches to this compound from Readily Available Natural Precursors

Given the structural complexity of this compound, semisynthesis from a more abundant, structurally related natural product could be an attractive alternative to total synthesis. Piper cubeba is a rich source of various lignans, some of which could potentially serve as starting materials for the synthesis of this compound. nih.govresearchgate.netnih.gov For instance, a lignan (B3055560) with a similar core but different substitution patterns on the aromatic rings could be isolated and chemically modified.

A hypothetical semisynthetic route could involve the isolation of a precursor lignan from Piper cubeba extracts. This precursor could then be subjected to a series of chemical transformations to introduce the specific ethoxy and trimethoxy functionalities present in this compound. This approach would leverage the pre-existing stereochemically defined core of the natural product, significantly reducing the number of synthetic steps. The development of semisynthetic analogs of other complex natural products has proven to be a fruitful strategy for accessing novel compounds with improved properties. nih.gov

Regioselective and Stereoselective Synthetic Methodologies Applied to this compound

The construction of the this compound framework with the correct relative and absolute stereochemistry at its contiguous stereocenters is a major synthetic challenge. Any successful synthesis would heavily rely on modern regioselective and stereoselective methodologies.

For the formation of the tetrahydrofuran ring, several stereoselective methods are available:

Substrate-Controlled Diastereoselective Reactions: The stereocenters present in the acyclic precursor can direct the stereochemical outcome of the cyclization reaction.

Chiral Catalyst-Controlled Enantioselective Reactions: The use of chiral catalysts can enable the enantioselective synthesis of key intermediates or the cyclization step itself.

Enzymatic Reactions: Biocatalytic methods, such as enzymatic dihydroxylation, can be employed to introduce stereocenters with high enantiopurity. mdpi.com

The Matteson homologation, a powerful method for the stereoselective synthesis of carbon chains with 1,2-anti-configured stereocenters, could be a valuable tool in constructing the backbone of the acyclic precursor to this compound. uni-saarland.de Furthermore, visible light-induced photocatalytic cascade reactions have emerged as a novel strategy for the stereoselective synthesis of polysubstituted tetrahydrofurans.

Design and Synthesis of this compound Derivatives and Analogs for Structure-Activity Relationship Studies

To explore the structure-activity relationships of this compound, the design and synthesis of a library of derivatives and analogs would be necessary. These studies would aim to identify the key structural features responsible for its biological activity and to develop analogs with improved potency, selectivity, or pharmacokinetic properties.

Systematic modifications could be made to different parts of the this compound molecule:

Aromatic Ring Substituents: The ethoxy group on the benzodioxole ring and the methoxy groups on the phenyl ring could be replaced with other alkyl or alkoxy groups of varying sizes and electronic properties. The synthesis of such analogs could be achieved by starting with appropriately substituted aromatic precursors.

Tetrahydrofuran Core: The stereochemistry of the substituents on the tetrahydrofuran ring could be varied to investigate the importance of the relative and absolute configuration for biological activity.

Linker Modification: The length and flexibility of the methylene linkers connecting the aromatic rings to the tetrahydrofuran core could be altered.

The synthesis of these analogs would likely follow similar strategies as the total synthesis of the natural product itself, but with the incorporation of diverse building blocks. The development of a modular synthetic route would be highly advantageous for the efficient generation of a library of analogs. The synthesis of analogs of other natural products, such as epothilones, has been instrumental in understanding their mechanism of action and in the development of new therapeutic agents. nih.gov

Molecular Mechanisms of Action of Ethoxyclusin

Investigation of Cytochrome P450 Enzyme Interaction and Inhibition by Ethoxyquin (B1671625)

The interaction of Ethoxyquin with the cytochrome P450 (CYP) superfamily of enzymes is complex, involving both induction and potential inhibition of various isoforms. These enzymes are critical for the phase I metabolism of a wide range of xenobiotics and endogenous compounds.

Specificity and Selectivity of Ethoxyquin towards CYP3A4 Isoforms

Research indicates that Ethoxyquin interacts with several cytochrome P450 isoforms, including CYP3A. In studies using Atlantic salmon, dietary Ethoxyquin was shown to induce the mRNA expression of CYP1A1 and CYP3A. plos.orgresearchgate.net Similarly, research in rat models demonstrated that Ethoxyquin acts as an inducer for CYP2B1 and, to a lesser extent, CYP3A. nih.gov This induction of CYP enzymes is a key part of the phase I metabolism of Ethoxyquin itself. plos.org

While Ethoxyquin is a known inducer of CYP3A, its role as a direct inhibitor is less clear. Studies investigating the chemoprotective effects of various compounds have examined the inhibition of CYP-mediated metabolism. For instance, the compound Oltipraz has been shown to inhibit CYP3A4. oup.comcapes.gov.br However, attempts to measure the direct inhibitory properties of Ethoxyquin on the P450-mediated metabolism of aflatoxin B₁ were confounded by spectral interference from Ethoxyquin or its metabolites, preventing a conclusive assessment. oup.com A novel analogue of Ethoxyquin, designated EQ-6, was specifically developed to not inhibit CYP enzymes, which indirectly suggests that the parent compound may possess inhibitory characteristics that the analogue was designed to eliminate. nih.gov

Characterization of the Mode of CYP3A4 Inhibition by Ethoxyquin (e.g., competitive, non-competitive, uncompetitive, mechanism-based)

The precise mode of CYP3A4 inhibition by Ethoxyquin has not been definitively characterized in the available scientific literature. oup.com Enzyme inhibition can occur through several mechanisms, which are crucial for understanding potential drug-drug interactions. nih.gov

Competitive Inhibition: The inhibitor binds to the active site of the enzyme, preventing the substrate from binding. This type of inhibition can often be overcome by increasing the substrate concentration. nih.gov

Non-competitive Inhibition: The inhibitor binds to an allosteric site (a site other than the active site) on the enzyme. nih.gov This binding changes the enzyme's conformation, reducing its catalytic efficiency regardless of whether the substrate is bound. nih.gov

Uncompetitive Inhibition: The inhibitor binds only to the enzyme-substrate complex. This mode is less common for CYP enzymes. nih.gov

Mechanism-Based Inhibition (MBI): This is an irreversible process where the CYP enzyme metabolizes the inhibitor into a reactive species. researchgate.net This reactive metabolite then covalently binds to the enzyme, leading to its inactivation. researchgate.netnih.gov

While Ethoxyquin's interaction with the CYP system is established through induction, further research is required to elucidate whether it acts as a competitive, non-competitive, or mechanism-based inhibitor of CYP3A4 and to what extent.

Kinetic Analysis of Ethoxyquin-Enzyme Interactions

A detailed kinetic analysis of Ethoxyquin's direct inhibitory interaction with CYP3A4 is not available in the reviewed literature. Kinetic parameters are essential for quantifying the potency and mechanism of enzyme inhibitors. nih.gov

Key kinetic parameters used to characterize enzyme inhibition include:

IC₅₀ (Half-maximal inhibitory concentration): The concentration of an inhibitor required to reduce the activity of an enzyme by 50%. researchgate.netmdpi.com

Kᵢ (Inhibition constant): The dissociation constant for the inhibitor and the enzyme. A lower Kᵢ value indicates a more potent inhibitor. nih.govmdpi.com

kᵢₙₐ꜀ₜ (Maximal rate of inactivation): The maximum rate at which the enzyme is inactivated by a mechanism-based inhibitor. nih.govmdpi.com

Kₗ (Inactivation constant): The concentration of the inhibitor that gives half the maximal rate of inactivation. nih.gov

The following table explains these common kinetic parameters, though specific values for Ethoxyquin's interaction with CYP3A4 are not currently established.

| Parameter | Description | Significance |

| IC₅₀ | Concentration of an inhibitor that reduces enzyme activity by 50%. | A common measure of inhibitor potency, but can be dependent on experimental conditions (e.g., substrate concentration). |

| Kᵢ | Inhibition constant; represents the affinity of the inhibitor for the enzyme. | A more fundamental measure of inhibitor potency for reversible inhibitors. A lower Kᵢ signifies higher affinity. nih.govmdpi.com |

| kᵢₙₐ꜀ₜ | Maximal rate of enzyme inactivation by a mechanism-based inhibitor. | Characterizes the speed of irreversible inhibition once the inhibitor is bound. mdpi.com |

| Kₗ | Concentration of an inhibitor at which the rate of inactivation is half of kᵢₙₐ꜀ₜ. | Represents the inhibitor concentration required for efficient mechanism-based inactivation. nih.gov |

Studies have focused on the metabolic kinetics of Ethoxyquin in organisms like salmon, identifying metabolites such as Ethoxyquin dimer (EQDM), but not on the specific enzyme inhibition kinetics with isolated human CYP isoforms. nih.gov

Exploration of Other Potential Enzyme or Receptor Target Interactions

Beyond the cytochrome P450 system, research has identified several other molecular targets for Ethoxyquin. A primary target is Heat shock protein 90 (Hsp90) . nih.govmedchemexpress.comnih.gov Ethoxyquin has been shown to bind to the cytosolic isoform of Hsp90, inhibiting its chaperone domain. nih.gov This action prevents the proper functioning of Hsp90's "client" proteins. unimib.it

Other identified or predicted targets include:

Lactate Dehydrogenase (LDH): Ethoxyquin was found to inhibit LDH in a murine Ehrlich ascites carcinoma model, which is significant as cancer cells often rely on increased glycolysis. mdpi.com

Glutathione (B108866) S-transferases (GSTs): Ethoxyquin is a known inducer of GSTs, phase II detoxification enzymes that play a role in protecting cells from toxic chemicals. mdpi.compnas.org

Amine Oxidase A and Progesterone Receptor: In silico analysis predicted that a metabolite of Ethoxyquin, deethylated ethoxyquin (DEQ), may bind to these targets. mdpi.com

The table below summarizes the known non-CYP targets of Ethoxyquin.

| Target Enzyme/Receptor | Type of Interaction | Investigated Model | Reference(s) |

| Heat shock protein 90 (Hsp90) | Inhibition | Rodent models, neuronal cell lines | nih.govmedchemexpress.comnih.govunimib.it |

| Lactate Dehydrogenase (LDH) | Inhibition | Murine Ehrlich ascites carcinoma | mdpi.com |

| Glutathione S-transferases (GSTs) | Induction | Rodent models, fish | nih.govoup.commdpi.compnas.org |

| Amine Oxidase A | Predicted Binding (of DEQ metabolite) | In silico analysis | mdpi.com |

| Progesterone Receptor | Predicted Binding (of DEQ metabolite) | In silico analysis | mdpi.com |

Elucidation of Cellular and Subcellular Targets of Ethoxyquin Action in Research Models (excluding human trials)

The molecular interactions of Ethoxyquin lead to distinct effects on cellular and subcellular targets in various research models.

A critical subcellular target, resulting from Hsp90 inhibition, is the protein SF3B2 (Splicing Factor 3b Subunit 2) , a component of the spliceosome complex. nih.govunimib.it By inhibiting Hsp90, Ethoxyquin reduces the cellular levels of fully formed SF3B2. nih.gov This effect has been demonstrated in sensory neuronal cell lines and primary rat dorsal root ganglion neurons, where it provides neuroprotection against cisplatin-induced toxicity. unimib.it The reduction of SF3B2 levels has been confirmed in the nerves of mice, serving as a biomarker for target engagement. nih.gov Another Hsp90 client protein reduced by Ethoxyquin is ataxin-2 . unimib.it

In cancer research models, Ethoxyquin's action leads to the modulation of proteins involved in programmed cell death. In murine Ehrlich ascites carcinoma cells, it causes a significant decrease in the anti-apoptotic protein Bcl-2 and an increase in the pro-apoptotic proteins BAX and caspase-3 . mdpi.com

In metabolic studies using Atlantic salmon, Ethoxyquin exposure led to a dose-dependent depletion of intracytoplasmic lipid vacuoles in liver histological sections. plos.org In a mouse model of chronic cerebral hypoperfusion, Ethoxyquin was shown to have a cytoprotective effect on the HT-22 mouse hippocampal cell line against glutamate-induced damage. jst.go.jp

Modulation of Key Biological Pathways by Ethoxyquin (e.g., influence on metabolic cascades, intracellular signaling)

Ethoxyquin modulates several key biological pathways, underpinning its observed physiological effects in research models.

Hsp90-Mediated Signaling and Neuroprotection: The most well-defined pathway involves the inhibition of Hsp90. This disrupts the chaperone's function, leading to reduced levels of client proteins like SF3B2 and ataxin-2. unimib.it This mechanism is linked to neuroprotection against chemotherapy-induced peripheral neuropathy in rodent models. nih.govunimib.it This neuroprotective effect is also associated with a reduction in the accumulation of mitochondrial DNA (mtDNA) deletions in a mouse model of type 2 diabetes. nih.gov

Oxidative Stress and Detoxification Pathways: Ethoxyquin activates the Nrf2-mediated oxidative stress response and induces phase II detoxification enzymes like glutathione S-transferases (GSTs). plos.orgpnas.org This enhances cellular defense mechanisms, such as glutathione-mediated detoxification, against toxic compounds and oxidative stress. plos.org

Apoptosis and Autophagy Pathways: In cancer models, Ethoxyquin promotes apoptosis by altering the expression of Bcl-2 family proteins and caspase-3. mdpi.com Concurrently, it inhibits tumor-promoting autophagic activity. mdpi.com

Metabolic Pathways: In Atlantic salmon, dietary Ethoxyquin was found to influence several metabolic cascades. It affected glucose metabolism by increasing levels of glycolytic intermediates and altered the pentose phosphate (B84403) pathway , which is crucial for generating NADPH for detoxification reactions via the cytochrome P450 system. plos.org It also upregulated hepatic fatty acid β-oxidation. plos.org

Inflammatory Pathways: In a mouse model of chronic cerebral hypoperfusion, Ethoxyquin suppressed pro-inflammatory responses and reduced the expression of matrix metalloproteinase-9 (MMP-9) , an enzyme involved in blood-brain barrier disruption. jst.go.jp Furthermore, its metabolite DEQ has been shown to inhibit the NLRP3 inflammasome , a key component of the innate immune response. mdpi.com

Structure Activity Relationship Sar Studies of Ethoxyclusin and Its Analogs

Correlating Structural Features of Ethoxyclusin Derivatives with CYP3A4 Inhibitory Potency and Selectivity

Detailed scientific literature and publicly accessible research data specifically correlating the structural features of this compound derivatives with inhibitory potency and selectivity against cytochrome P450 3A4 (CYP3A4) are not available at this time. Structure-activity relationship (SAR) studies are fundamental in medicinal chemistry to understand how specific parts of a molecule, known as pharmacophores, contribute to its biological activity. For a compound like this compound, such studies would typically involve synthesizing a series of derivatives where specific functional groups or structural motifs are systematically modified.

For instance, researchers might investigate the role of the ethoxy group by replacing it with other alkoxy groups of varying chain lengths or branching, or with other electron-donating or electron-withdrawing groups. The core lignan (B3055560) scaffold could also be altered to determine the importance of its stereochemistry and the nature and position of substituents on the aromatic rings. The inhibitory activity of these synthesized analogs against CYP3A4 would then be determined using in vitro assays, such as microsomal incubation assays with a known CYP3A4 substrate. The resulting data, often expressed as IC50 values (the concentration of inhibitor required to reduce enzyme activity by 50%), would be analyzed to establish a correlation between the structural modifications and the observed changes in inhibitory potency.

Furthermore, to assess selectivity, the derivatives would be tested against a panel of other major CYP450 isoforms (e.g., CYP1A2, CYP2C9, CYP2D6). A selective inhibitor would show significantly higher potency for CYP3A4 compared to other isoforms. The data from such a study would be instrumental in identifying the key molecular features responsible for potent and selective CYP3A4 inhibition by the this compound scaffold.

Rational Design and Synthesis of this compound Analogs for Optimized Molecular Interactions

Information regarding the specific rational design and synthesis of this compound analogs aimed at optimizing molecular interactions with CYP3A4 is not present in the available scientific literature. The process of rational drug design utilizes the known three-dimensional structure of the target protein, in this case, CYP3A4, to design molecules that are predicted to bind with high affinity and specificity.

The design process for this compound analogs would likely begin with the identification of the binding site of this compound within the CYP3A4 active site, presumably through computational docking studies if a co-crystal structure is unavailable. Analysis of the amino acid residues in the binding pocket would reveal opportunities for enhancing interactions. For example, if a hydrophobic pocket is identified, analogs with larger or more appropriately shaped lipophilic substituents could be designed to improve van der Waals interactions. If a hydrogen bond donor or acceptor on the enzyme is not engaged, the this compound scaffold could be modified to introduce a complementary functional group.

Once designed, the synthesis of these analogs would be carried out using established methods in organic chemistry. The synthetic routes would need to be versatile to allow for the introduction of diverse chemical functionalities at specific positions on the this compound core. Following successful synthesis and purification, these newly created molecules would undergo biological evaluation to determine their CYP3A4 inhibitory potency and selectivity, thus validating the rational design approach.

Computational Approaches in SAR: Molecular Docking and Dynamics Simulations

There are no specific published studies detailing the use of molecular docking and dynamics simulations for the structure-activity relationship (SAR) analysis of this compound and its interaction with CYP3A4. These computational techniques are powerful tools for understanding ligand-protein interactions at a molecular level.

Molecular docking simulations would be employed to predict the binding pose of this compound and its analogs within the active site of CYP3A4. The crystal structure of human CYP3A4 is available in the Protein Data Bank and would serve as the receptor model. Docking algorithms would generate a series of possible binding conformations and score them based on predicted binding affinity. This information can help to explain the observed SAR data; for example, a more potent analog might show a better fit in the active site or form more favorable interactions with key amino acid residues. Important residues in the CYP3A4 active site that frequently interact with ligands include those in the phenylalanine cluster (e.g., Phe108, Phe213, Phe215, Phe304) and others such as Ser119 and Ala370.

Molecular dynamics (MD) simulations could then be used to study the dynamic behavior of the this compound-CYP3A4 complex over time. MD simulations provide insights into the stability of the binding pose predicted by docking and can reveal conformational changes in both the ligand and the protein upon binding. By calculating the binding free energy from these simulations, a more accurate prediction of the binding affinity can be obtained, further strengthening the SAR understanding.

Comparative Analysis of this compound's SAR with Related Lignans (B1203133)

A direct comparative analysis of the structure-activity relationship of this compound with other related lignans concerning CYP3A4 inhibition is not available in the current body of scientific research. Lignans are a large class of natural products characterized by a common dimeric phenylpropanoid structure. Several lignans have been reported to interact with CYP450 enzymes.

A comparative SAR study would involve evaluating a series of structurally related lignans, including this compound, for their ability to inhibit CYP3A4. This would allow for the identification of common structural features that are important for inhibition across the lignan class, as well as unique features that may confer higher potency or selectivity to specific molecules like this compound. For example, the presence and position of methoxy, ethoxy, and methylenedioxy groups on the aromatic rings are known to influence the inhibitory activity of lignans on CYP enzymes. By comparing the SAR of this compound with well-studied lignans, researchers could infer potential mechanisms of interaction and guide the design of novel this compound-based CYP3A4 inhibitors. Such a study would contribute to a broader understanding of how this class of natural products interacts with a key drug-metabolizing enzyme.

Analytical and Bioanalytical Methodologies in Ethoxyclusin Research

Advanced Chromatographic Techniques for Isolation, Purification, and Quantification of Ethoxyclusin

Chromatography is a fundamental technique for separating the components of a mixture, making it indispensable for the isolation, purification, and quantification of this compound from its source or reaction mixture. iipseries.org The separation is based on the differential partitioning of the analyte between a mobile phase and a stationary phase. iipseries.org The choice of chromatographic method depends on the physicochemical properties of this compound, such as its polarity, volatility, and molecular size. iipseries.org

High-Performance Liquid Chromatography (HPLC): HPLC is a high-resolution technique ideal for separating non-volatile or thermally unstable compounds. iipseries.org For a compound like this compound, a reversed-phase HPLC method would likely be employed, using a nonpolar stationary phase (like C18) and a polar mobile phase. mdpi.com Method development would involve optimizing the mobile phase composition (e.g., a mixture of acetonitrile (B52724) and water with a buffer like ammonium (B1175870) formate), flow rate, and column temperature to achieve optimal separation and peak shape. mdpi.comsielc.com Quantification is achieved by comparing the peak area of this compound in a sample to a calibration curve generated from standards of known concentration. researchgate.net

Gas Chromatography (GC): If this compound is sufficiently volatile and thermally stable, GC can be used for its separation and quantification. iipseries.org The sample is vaporized and transported through a column by an inert carrier gas. GC is particularly effective for analyzing volatile compounds like essential oils and terpenoids. iipseries.org

Preparative Chromatography: To obtain large quantities of pure this compound for further studies, preparative chromatography techniques such as preparative HPLC or flash chromatography are essential. iipseries.org These methods use larger columns and higher flow rates to isolate substantial amounts of the target compound. iipseries.org

Table 1: Illustrative Chromatographic Conditions for Analysis of Organic Compounds Similar to this compound

| Technique | Stationary Phase (Column) | Typical Mobile Phase | Detection Method | Primary Application |

|---|---|---|---|---|

| HPLC | Reversed-Phase C18, 5 µm mdpi.comsielc.com | Acetonitrile/Water with Ammonium Formate buffer sielc.com | UV (260-280 nm), PDA, Mass Spectrometry (MS) mdpi.comsielc.com | Quantification, Purity Analysis |

| LC-FLD | (Not specified) | (Not specified) | Fluorescence Detector nih.gov | Screening in biological matrices nih.gov |

| GC | (Varies, e.g., polysiloxane-based) | Inert Gas (e.g., Helium, Nitrogen) | Flame Ionization (FID), Mass Spectrometry (MS) | Analysis of volatile impurities |

| Preparative HPLC | (Same as analytical, but larger) | (Optimized for separation and recovery) | UV, Fraction Collection | Isolation of pure compound iipseries.org |

High-Resolution Mass Spectrometry for Metabolomic Profiling and Identification of this compound

High-Resolution Mass Spectrometry (HRMS) is a powerful tool for the precise mass determination of molecules, enabling the elucidation of their elemental composition. spectralworks.comcanal-u.tv This capability is crucial for confirming the identity of this compound and for identifying its metabolites in complex biological samples. spectralworks.com Modern HRMS instruments, such as Orbitrap or time-of-flight (TOF) analyzers, can be coupled with liquid chromatography (LC-MS) to analyze complex mixtures on a chromatographic timescale. spectralworks.comcanal-u.tv

In metabolomic profiling, LC-HRMS is used to generate a comprehensive snapshot of all detectable metabolites in a biological system (e.g., cells or biofluids) following exposure to this compound. nih.gov By comparing the metabolic profiles of treated and untreated samples, researchers can identify new ions corresponding to this compound metabolites. The high mass accuracy of HRMS allows for the confident assignment of elemental formulas to these ions. spectralworks.com Further structural information can be obtained using tandem mass spectrometry (MS/MS), where precursor ions are fragmented to create a characteristic fragmentation pattern, aiding in the structural elucidation of the metabolites. nih.gov This approach allows for the reliable identification of both known and previously unknown compounds within a complex matrix. spectralworks.com

Table 2: Application of HRMS in this compound Research

| Analytical Step | HRMS Technique | Information Obtained | Significance |

|---|---|---|---|

| Structural Confirmation | Direct Infusion or LC-HRMS | Accurate mass of the molecular ion | Confirms the elemental formula of this compound. spectralworks.com |

| Metabolite Identification | LC-HRMS/MS | Accurate mass of precursor and fragment ions | Identifies and structurally characterizes metabolites formed in biological systems. nih.gov |

| Metabolomic Profiling | LC-HRMS | Detection and relative quantification of numerous metabolites | Reveals metabolic pathways affected by this compound. nih.govnih.gov |

| Quantification | SIDA-LC-MS/MS | Absolute concentration of this compound and its metabolites | Provides precise quantification using stable-isotope labeled internal standards. nih.gov |

Quantitative NMR Spectroscopy for this compound Concentration Determination and Purity Assessment

Quantitative Nuclear Magnetic Resonance (qNMR) spectroscopy is a primary analytical method for determining the concentration and assessing the purity of chemical compounds. bohrium.comkoreascience.kr Unlike chromatography, which often requires a specific reference standard for each compound being quantified, ¹H qNMR can provide absolute quantification against a single, certified internal standard. acs.orgnih.gov The fundamental principle of qNMR is that the area of an NMR signal is directly proportional to the number of nuclei contributing to that signal. koreascience.krnih.gov

For purity assessment of this compound, a precisely weighed amount of the sample would be mixed with a precisely weighed amount of a high-purity internal calibrant (e.g., dimethylsulfone) in a suitable deuterated solvent. acs.org The ¹H NMR spectrum is then acquired under specific, optimized conditions to ensure uniform signal excitation and adequate relaxation delays. ox.ac.uk The purity of this compound can be calculated by comparing the integral of a well-resolved signal from this compound with the integral of a signal from the internal standard, taking into account their respective molecular weights and the number of protons giving rise to each signal. acs.org This method is nondestructive and can simultaneously provide structural confirmation and identify impurities, including water and residual solvents. nih.gov

Table 3: Key Parameters and Formula for Absolute qNMR Purity Assessment

| Parameter | Description | Importance |

|---|---|---|

| Relaxation Delay (d1) | A delay period to allow all protons to fully relax before the next pulse. Typically ≥ 5 times the longest T1. | Ensures signal intensity is truly proportional to the number of nuclei, crucial for accuracy. ox.ac.uk |

| Internal Calibrant (IC) | A high-purity compound with known purity (PIC) and signals that do not overlap with the analyte. acs.org | Provides the reference for absolute quantification. ox.ac.uk |

| Signal Selection | Choosing sharp, well-resolved signals for both the analyte and the calibrant, free from overlap with impurities. | Prevents integration errors and ensures accuracy. acs.org |

| Accurate Weighing | Using an analytical balance with high precision to weigh the sample (ms) and internal calibrant (mIC). koreascience.kr | Mass is a direct variable in the purity calculation; errors here directly impact the final result. koreascience.kr |

Purity Calculation Formula: acs.org Pt (%) = (It / nt) × (nIC / IIC) × (MWt / MWIC) × (mIC / ms) × PIC (%) Where: I = integral area, n = number of protons, MW = molecular weight, m = mass, P = purity, and the indices t and IC refer to the target analyte and internal calibrant, respectively.

Development of In Vitro Assays for Studying this compound's Enzyme Inhibition (e.g., radiolabeled substrate assays)

To investigate the pharmacological potential of this compound, in vitro enzyme inhibition assays are essential. bioivt.com These assays measure the ability of a compound to reduce the activity of a specific target enzyme. The results are typically reported as an IC₅₀ value, which is the concentration of the inhibitor required to reduce enzyme activity by 50%. youtube.com

The design of the assay depends on the enzyme and the substrate. Common methods include:

Spectrophotometric/Fluorometric Assays: These assays monitor the reaction by detecting a change in absorbance or fluorescence as a substrate is converted to a product. researchgate.net For example, in a cyclooxygenase (COX) inhibition assay, the production of prostaglandin (B15479496) G2 can be detected using a fluorescent probe. researchgate.net

Radiolabeled Substrate Assays: These are highly sensitive assays that use a substrate labeled with a radioactive isotope (e.g., ³H, ¹⁴C, or ³²P). The assay measures the incorporation of the radiolabel into the product. For instance, to study the inhibition of an ATPase, [³²P]ATP can be used as a substrate, and the release of radioactive phosphate (B84403) (³²Pᵢ) is quantified. nih.gov

Coupled Enzyme Assays: If the primary enzyme reaction does not produce a readily detectable signal, its product can be used as a substrate for a second "coupling" enzyme that does produce a measurable signal.

For this compound, one might hypothesize its activity against enzymes like cyclooxygenases (implicated in inflammation) or ATPases (involved in cellular energy and transport). nih.govnih.gov An initial screening would test this compound at several concentrations against the target enzyme to determine if it has an inhibitory effect. nih.gov A subsequent IC₅₀ determination study would involve incubating the enzyme with a range of this compound concentrations to generate a dose-response curve. youtube.com

Table 4: Examples of In Vitro Enzyme Inhibition Assay Formats

| Assay Type | Principle | Example Enzyme Target | Signal Detected |

|---|---|---|---|

| Fluorometric Assay | Enzymatic reaction produces a fluorescent product or consumes a fluorescent substrate. researchgate.net | Cyclooxygenase (COX) researchgate.net | Increase or decrease in fluorescence intensity. |

| Radiolabeled Substrate Assay | The substrate is radiolabeled; the separation of labeled product from labeled substrate is required. | ATPase (using [γ-³²P]ATP) nih.gov | Radioactivity of the isolated product. |

| Absorbance-Based Assay | The product of the reaction absorbs light at a specific wavelength. | Lipoxygenase (LOX) researchgate.net | Change in absorbance. |

| LC-MS Based Assay | The enzyme reaction is stopped, and the amount of product formed is quantified by LC-MS. bioivt.com | Cytochrome P450 (CYP) enzymes bioivt.com | Mass spectrometric signal of the product. |

Ecological and Biotechnological Perspectives of Ethoxyclusin

Ecological Role of Ethoxyquin (B1671625) in Piper cubeba and Related Species (e.g., defense mechanisms, allelopathy)

Current scientific literature does not indicate that ethoxyquin is a naturally occurring compound in Piper cubeba or any other plant species. It is recognized as a synthetically produced antioxidant. wikipedia.org Therefore, it does not have a natural ecological role in the defense or allelopathy of Piper cubeba.

However, Piper cubeba and related species in the Piper genus possess a rich and diverse arsenal (B13267) of naturally occurring secondary metabolites that fulfill these ecological functions. These compounds are central to the plant's defense against herbivores, pathogens, and competing plants.

Defense Mechanisms in Piper cubeba

The primary defense of Piper cubeba is chemical. The plant produces a variety of bioactive compounds that can deter feeding by insects and other herbivores. These defenses can be either constitutive (always present in the plant tissues) or induced in response to an attack. nih.gov

Key classes of defensive compounds found in Piper cubeba and its relatives include:

Alkaloids: The Piper genus is renowned for its alkaloids, which often exhibit toxic or anti-feedant properties. researchgate.netmdpi.com While piperine (B192125) is famous in black pepper (Piper nigrum), P. cubeba contains its own unique assortment of alkaloids that contribute to its defense. researchgate.net

Lignans (B1203133): Piper cubeba is particularly rich in lignans, with cubebin being a major constituent. nih.govunesp.br Lignans have demonstrated a range of biological activities, including insecticidal and anti-proliferative effects, suggesting a role in protecting the plant from various biological threats. nih.gov

Essential Oils (Terpenoids and Phenylpropanoids): The fruit of P. cubeba contains a significant amount of essential oil, which is a complex mixture of volatile compounds. nih.govfrontiersin.orgmdpi.com Major components often include methyleugenol , eugenol (B1671780) , β-caryophyllene , and α-cubebene . frontiersin.orgmdpi.commdpi.com These volatile molecules can act as potent repellents to herbivores and may also possess antimicrobial properties, protecting the fruit from fungal and bacterial pathogens. nih.gov Phenylpropanoids, from which compounds like eugenol are derived, are widely implicated in plant defense. mdpi.com

Phenolic Compounds: Piper cubeba extracts contain various phenolic acids and flavonoids, such as gallic acid, caffeic acid, and rutin. researchgate.netfrontiersin.org These compounds are well-known for their antioxidant properties and can also function as feeding deterrents and toxins to herbivores. frontiersin.orgsmujo.id

Allelopathy in Piper Species

Allelopathy is a biological phenomenon where an organism produces biochemicals that influence the germination, growth, survival, and reproduction of other organisms. In plants, this is a crucial mechanism for competing with neighboring flora. Several Piper species have been studied for their allelopathic potential. For instance, aqueous extracts of Piper sarmentosum have been shown to inhibit the growth of various test plant species, indicating the presence of potent allelochemicals. scialert.net Similarly, essential oils from Piper cubeba have demonstrated herbicidal activity against weeds like Bidens pilosa and Echinochloa crus-galli, reducing their germination and pigment content. nih.gov This suggests that the volatile compounds released by the plant or leached from its tissues can suppress the growth of competing plants in its vicinity.

While ethoxyquin itself is not involved, the ecological success of Piper cubeba is clearly supported by a sophisticated chemical defense system built on a variety of other bioactive compounds.

Strategies for Biotechnological Production of Ethoxyquin (e.g., plant tissue culture, microbial biosynthesis engineering)

As a synthetic compound, ethoxyquin is not naturally produced in plants, and therefore, there is no established research on its production via plant tissue culture. However, the biotechnological platforms used for other plant-derived or microbially-produced chemicals offer a theoretical framework for how ethoxyquin could be produced.

Plant Tissue Culture

Plant tissue culture is a collection of techniques used to grow and maintain plant cells, tissues, or organs under sterile conditions on a nutrient culture medium. mdpi.com It is a powerful tool for the mass production of valuable secondary metabolites, independent of geographical and climatic constraints. thepharmajournal.comresearchgate.net

While not used for ethoxyquin, in vitro cultures of Piper species have been established for micropropagation and for the production of their natural bioactive compounds. sciencescholar.usresearchgate.net For example, studies have explored using shoot cultures of Piper species for both conservation and the production of essential oils and phenolic compounds. mdpi.com Theoretically, if the biosynthetic pathway for a desired compound (like a quinoline (B57606) alkaloid) were to be genetically engineered into a Piper cell line, plant tissue culture could serve as a production system. This, however, remains a speculative application for a synthetic molecule like ethoxyquin.

Microbial Biosynthesis Engineering

Metabolic engineering of microorganisms like Escherichia coli and Saccharomyces cerevisiae offers a more plausible and powerful strategy for producing complex chemicals. lbl.govyoutube.com This involves introducing and optimizing a biosynthetic pathway in a microbial host to convert simple sugars into a target molecule.

There is no specific research on engineering microbes to produce ethoxyquin. However, significant progress has been made in the microbial production of other quinoline and isoquinoline (B145761) alkaloids, which provides a clear roadmap. nih.govpnas.org

The general strategy would involve:

Pathway Elucidation and Gene Discovery: The first step is to identify the necessary enzymes to perform the chemical transformations leading to the target molecule. For quinoline alkaloids, biosynthetic pathways often start from precursors derived from amino acids like tryptophan. researchgate.net

Heterologous Expression: The genes encoding these enzymes, which could be sourced from various organisms (plants, fungi, bacteria) or be synthetically designed, are introduced into the microbial host (e.g., E. coli).

Metabolic Pathway Optimization: The host organism's native metabolism is then engineered to increase the supply of precursor molecules needed for the pathway. This can involve upregulating specific native enzymes or knocking out competing pathways that drain the precursor pool. nih.gov For instance, in the production of quinolinic acid in E. coli, researchers improved yields by deactivating pathways that consumed the precursor and overexpressing enzymes that produced it. nih.gov

By applying these principles, a synthetic pathway for ethoxyquin could theoretically be designed and implemented in a microbial host for sustainable and scalable production.

Chemo-Enzymatic Approaches for the Synthesis of Ethoxyquin and its Derivatives

Chemo-enzymatic synthesis combines the advantages of traditional chemical synthesis with the high selectivity and mild reaction conditions of biocatalysis (enzymes). This hybrid approach can lead to more efficient, sustainable, and environmentally friendly production processes.

While specific chemo-enzymatic routes for ethoxyquin have not been detailed in the literature, recent advances in the synthesis of other quinoline and quinolone compounds highlight viable enzymatic strategies that could be adapted. northumbria.ac.ukacs.org

Enzymatic Steps for Quinoline Synthesis

Research has demonstrated the use of oxidoreductase enzymes to perform key steps in quinoline synthesis. Two notable examples are:

Monoamine Oxidase (MAO-N): MAO-N enzymes have been used to effectively catalyze the oxidative aromatization of 1,2,3,4-tetrahydroquinolines into their corresponding quinoline derivatives. This enzymatic step replaces harsh chemical oxidants often used in traditional synthesis. northumbria.ac.ukacs.org

Horseradish Peroxidase (HRP): HRP has been employed in a more complex cascade reaction. It can catalyze the oxidative cyclization and aromatization of N-cyclopropyl-N-alkylanilines to form quinolinium ions. These reactive intermediates can then be chemically converted into other derivatives, such as 2-quinolones, in a one-pot, two-step chemo-enzymatic sequence. northumbria.ac.ukacs.org

Potential Application to Ethoxyquin Synthesis

The conventional chemical synthesis of ethoxyquin often involves the condensation of p-phenetidine (B124905) (4-ethoxyaniline) with acetone (B3395972) or a related compound like diacetone alcohol, typically under acidic conditions and high temperatures. iipseries.org

A hypothetical chemo-enzymatic route could integrate an enzymatic step to improve efficiency or selectivity. For example, if a precursor to ethoxyquin exists in a reduced (tetrahydroquinoline) form, an enzyme like MAO-N could be used for the final, selective aromatization step to yield the ethoxyquin core structure. This would avoid the use of potentially aggressive chemical oxidants and could lead to a cleaner product profile.

Furthermore, enzymes could be used to create ethoxyquin derivatives. For instance, peroxidases or laccases could potentially be used to catalyze the coupling of ethoxyquin with other molecules, such as flavonoids, to create novel compounds with potentially enhanced or different biological activities.

The development of such chemo-enzymatic processes represents a frontier in green chemistry, offering a promising alternative to purely chemical methods for the synthesis of ethoxyquin and a wide range of other valuable quinoline derivatives. nih.govnih.govnih.gov

Broader Research Implications and Future Directions

Ethoxyclusin as a Chemical Probe for Fundamental Enzyme Research

This compound, a lignan (B3055560) isolated from plants such as Piper cubeba, has emerged as a significant tool for fundamental enzyme research. nih.govnih.gov Its utility as a chemical probe stems from its potent and selective inhibitory action against specific enzymes. Research has demonstrated that this compound is a highly effective and selective inhibitor of Cytochrome P450 3A4 (CYP3A4), a crucial enzyme involved in the metabolism of a wide array of drugs. nih.govresearchgate.netacs.orgscribd.com The inhibitory potency of this compound, with reported IC₅₀ values between 0.44 and 1.0 μM, is comparable to that of the standard CYP3A4 inhibitor, ketoconazole. nih.govacs.orgscribd.com

The mechanism of its inhibitory action is attributed to the presence of a methylenedioxyphenyl group within its molecular structure. nih.govacs.org This structural feature allows this compound to be used in detailed investigations of the CYP3A4 active site and its catalytic mechanism. By using this compound in assays with specific substrates like [N-methyl-¹⁴C]erythromycin, researchers can probe the function and activity of CYP3A4 in various biological systems, such as human liver microsomes. nih.govebi.ac.uk This makes this compound an invaluable molecule for understanding the complexities of drug-herb interactions and the fundamental processes of xenobiotic metabolism.

Opportunities for this compound as a Lead Compound in the Discovery of Novel Chemical Entities

A lead compound is a chemical entity with promising biological activity that serves as a starting point for the development of new and improved molecules. researchgate.net this compound exhibits several characteristics that make it an attractive lead compound for the discovery of novel chemical entities. Its classification as a lignan places it within a group of natural products known for their diverse pharmacological properties. researchgate.net

The primary opportunity for this compound lies in its potent and selective inhibition of CYP3A4. nih.govscribd.com This inherent activity provides a robust scaffold that medicinal chemists can modify to design new compounds with tailored properties. The goal is to create novel chemical entities that may retain or enhance the desired inhibitory activity while optimizing other pharmacologically relevant characteristics. The established structure-activity relationship, which links the methylenedioxyphenyl moiety to its inhibitory function, provides a clear starting point for synthetic modifications. nih.govacs.org Extensive study of this compound and related lignans (B1203133) can, therefore, pave the way for new classes of enzyme inhibitors. researchgate.net

Challenges and Unexplored Avenues in this compound Research

Despite its potential, research on this compound is not without its challenges. As a natural product, its isolation and purification from plant sources like Piper cubeba can be a significant hurdle, potentially limiting the available supply for extensive research. nih.gov While total synthesis of related lignans has been explored, developing an efficient and scalable synthetic route for this compound itself remains a key objective for synthetic chemistry. researchgate.net

A primary unexplored avenue is the comprehensive characterization of its biological activity. While its potent effect on CYP3A4 is well-documented, its interactions with other enzymes and cellular targets are largely unknown. nih.govresearchgate.net Future research should aim to profile this compound against a broader panel of cytochrome P450 enzymes and other protein classes to determine its complete selectivity profile. Furthermore, detailed structure-activity relationship (SAR) studies are needed. researchgate.net Investigating how modifications to its butyrolactone core or aryl ring substituents affect its potency and selectivity would provide critical insights for its development as a lead compound. researchgate.net

Interdisciplinary Research Synergies in this compound Studies

The study of this compound is a prime example of the synergy between different scientific disciplines. The journey from its discovery to its potential application relies on the collaborative efforts of researchers in chemical biology, pharmacology, and synthetic chemistry.

Natural Product Chemistry and Pharmacognosy : This field is responsible for the initial discovery, isolation, and structural elucidation of this compound from its natural plant sources. nih.govnih.gov

Pharmacology and Biochemistry : These disciplines are crucial for evaluating the biological activity of the isolated compound. Pharmacologists utilize in vitro assays, often with specific enzyme substrates like erythromycin (B1671065) and dextromethorphan, to quantify this compound's inhibitory effects on enzymes like CYP3A4 and to determine key parameters such as IC₅₀ values. nih.govresearchgate.net

Synthetic and Medicinal Chemistry : Chemists in these fields work on the total synthesis of this compound and the creation of new analogues. researchgate.net This allows for the exploration of structure-activity relationships, aiming to produce novel molecules with improved potency, selectivity, or other desirable properties, thereby advancing the potential of this compound as a lead compound. researchgate.net

This interdisciplinary approach ensures a comprehensive understanding of this compound, from its natural origins to its molecular mechanism of action and its potential for future chemical discovery.

Q & A

Q. What frameworks are recommended for integrating multi-omics data (e.g., transcriptomics, proteomics) to elucidate this compound’s mode of action?

- Methodological Answer: Use pathway enrichment analysis (IPA, Metascape) to identify overlapping gene/protein networks. Visualize results in a Circos plot or Sankey diagram, highlighting hub genes. Validate findings with CRISPR-Cas9 knockout models and include a cross-omics correlation matrix in the supplementary materials .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.